molecular formula C30H55NO11 B10826466 N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide CAS No. 654076-73-0

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide

Cat. No.: B10826466
CAS No.: 654076-73-0
M. Wt: 605.8 g/mol
InChI Key: YYAIHIDSVFXXHN-CIHMTEDYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Z-104657A are not widely published. it is known that the compound is synthesized through a series of organic reactions involving macrolide structures . Industrial production methods likely involve large-scale organic synthesis techniques, but specific details are proprietary to the developing company.

Chemical Reactions Analysis

Z-104657A undergoes various chemical reactions typical of macrolide compounds. These reactions include:

    Oxidation: Z-104657A can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at reactive sites within the macrolide ring structure.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Z-104657A has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of Z-104657A is not fully elucidated. it is believed to exert its effects by modulating inflammatory pathways. The compound likely interacts with specific molecular targets involved in inflammation, although these targets have not been definitively identified .

Comparison with Similar Compounds

Z-104657A is unique among macrolide compounds due to its non-antibiotic properties. Similar compounds include:

    Azithromycin: An antibiotic macrolide with a similar structure but different therapeutic applications.

    Clarithromycin: Another antibiotic macrolide used to treat bacterial infections.

    Erythromycin: A well-known antibiotic macrolide with a broad spectrum of activity.

Z-104657A stands out due to its potential use in treating inflammatory diseases without the antibiotic effects seen in other macrolides .

Properties

CAS No.

654076-73-0

Molecular Formula

C30H55NO11

Molecular Weight

605.8 g/mol

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide

InChI

InChI=1S/C30H55NO11/c1-11-21-30(9,39)25(36)16(4)22(33)14(2)13-29(8,38)26(17(5)23(34)18(6)27(37)41-21)42-28-24(35)20(12-15(3)40-28)31(10)19(7)32/h14-18,20-26,28,33-36,38-39H,11-13H2,1-10H3/t14-,15-,16+,17+,18-,20+,21-,22+,23+,24-,25-,26-,28+,29-,30-/m1/s1

InChI Key

YYAIHIDSVFXXHN-CIHMTEDYSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C(=O)C)O)(C)O)C)O)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C(=O)C)O)(C)O)C)O)C)O)(C)O

Origin of Product

United States

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